molecular formula C17H21NO4S B6795551 N-(8-oxaspiro[4.5]decan-4-yl)-1-benzofuran-7-sulfonamide

N-(8-oxaspiro[4.5]decan-4-yl)-1-benzofuran-7-sulfonamide

Cat. No.: B6795551
M. Wt: 335.4 g/mol
InChI Key: UPTHSBSITPFDLH-UHFFFAOYSA-N
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Description

N-(8-oxaspiro[45]decan-4-yl)-1-benzofuran-7-sulfonamide is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-(8-oxaspiro[4.5]decan-4-yl)-1-benzofuran-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c19-23(20,14-4-1-3-13-6-10-22-16(13)14)18-15-5-2-7-17(15)8-11-21-12-9-17/h1,3-4,6,10,15,18H,2,5,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTHSBSITPFDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOCC2)NS(=O)(=O)C3=CC=CC4=C3OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-oxaspiro[4.5]decan-4-yl)-1-benzofuran-7-sulfonamide typically involves a multi-step process. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This process starts with the reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspirocycles . The reaction conditions often include the use of boron trifluoride etherate as a catalyst and dichloromethane as the solvent at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-oxaspiro[4.5]decan-4-yl)-1-benzofuran-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(8-oxaspiro[4.5]decan-4-yl)-1-benzofuran-7-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(8-oxaspiro[4.5]decan-4-yl)-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-oxaspiro[45]decan-4-yl)-1-benzofuran-7-sulfonamide is unique due to the presence of both the benzofuran and sulfonamide groups, which confer distinct chemical and biological properties

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